

# Etelcalcetide head-to-head trial cinacalcet

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

Get Quote

## Efficacy Data from Head-to-Head Trials

Quantitative data from clinical trials provides a direct comparison of the effectiveness of these two agents.

| Study / Metric                                      | Etelcalcetide                  | Cinacalcet | P-value |
|-----------------------------------------------------|--------------------------------|------------|---------|
| <b>Phase 3 RCT (Block et al.) [1]</b>               |                                |            |         |
| ▶ Patients with >30% PTH reduction                  | 68.2%                          | 57.7%      | p=0.004 |
| ▶ Patients with >50% PTH reduction                  | 52.4%                          | 40.2%      | p=0.001 |
| <b>Real-World (DOPPS Study) [2]</b>                 |                                |            |         |
| ▶ Adjusted mean PTH level                           | -115 pg/mL (difference)        | Reference  | -       |
| ▶ Reduction in PTH >600 pg/mL                       | -11.4% (prevalence difference) | Reference  | -       |
| <b>Switching Study (ESCORT Trial) [3]</b>           |                                |            |         |
| ▶ Mean PTH in patients with baseline PTH ≥240 pg/mL | 220 pg/mL (from 401 pg/mL)     | N/A        | p<0.001 |

## Experimental Protocol Details

For a deeper understanding of the evidence, here are the methodologies from the key studies cited.

- **Phase 3 Randomized Controlled Trial [1]:** This was a **26-week, randomized, active-controlled, double-blind, double-dummy study**. A total of 683 patients with CKD and SHPT receiving hemodialysis were enrolled. Patients were randomized to receive either intravenous etelcalcetide three times per week (with a daily oral placebo) or daily oral cinacalcet (with an intravenous placebo three times per week). The primary endpoint was the proportion of patients achieving a greater than 30% reduction from baseline in mean PTH levels during the Efficacy Assessment Phase (EAP: weeks 20-27), with the objective of demonstrating non-inferiority of etelcalcetide to cinacalcet.
- **Real-World Prospective Cohort Study (DOPPS) [2]:** This study leveraged a "natural experiment" by classifying US hemodialysis facilities as "etelcalcetide-first" (>75% of calcimimetic users prescribed etelcalcetide) or "cinacalcet-first" (>75% prescribed cinacalcet) from March to August 2019. The study analyzed mineral metabolism markers (PTH, calcium, phosphorus) averaged over the subsequent 6 months. It used both a cross-sectional analysis comparing the two types of facilities and a pre-post analysis comparing facilities that switched from cinacalcet-first to etelcalcetide-first against those that remained cinacalcet-first.
- **Switching Trial (ESCORT) [3]:** This was a **multi-center, open-label study** conducted in Japan. Ninety-three hemodialysis patients already on cinacalcet were switched to intravenous etelcalcetide three times per week for 24 weeks. The starting dose of etelcalcetide was 5 mg/session, which was titrated between 2.5 and 15 mg based on iPTH and corrected calcium levels. The primary endpoints were to determine the conversion dose and assess the safety and efficacy of the switch.

## Mechanism of Action and Signaling Pathway

Both etelcalcetide and cinacalcet are calcimimetics that act as allosteric activators of the **Calcium-Sensing Receptor (CaSR)** on the surface of parathyroid chief cells [4] [1]. The CaSR is a G-protein coupled receptor (GPCR) that senses minor changes in extracellular calcium levels [4].

The following diagram illustrates the signaling pathway and pharmacological action of these drugs.



[Click to download full resolution via product page](#)

As shown above, drug binding enhances the receptor's sensitivity to extracellular calcium, activating associated **Gq and Gi proteins** [4]. This triggers a cascade: stimulation of the **phosphoinositide-phospholipase C pathway** leads to production of **IP<sub>3</sub> and DAG**, causing a rapid influx of calcium into the cell. Simultaneously, Gi protein activity **inhibits cAMP accumulation**. The net effect is a powerful suppression of both **PTH secretion** and **PTH gene transcription**, ultimately lowering serum PTH levels [4].

## Practical Considerations for Decision-Making

- **Adherence and Pill Burden:** Etelcalcetide's intravenous administration guarantees adherence for hemodialysis patients, eliminating concerns around pill burden or gastrointestinal side effects affecting compliance with oral cinacalcet [2].
- **Cost and Reimbursement:** Intravenous etelcalcetide is often more expensive than oral cinacalcet, which impacts its adoption. Some insurers may require documented treatment failure with cinacalcet before approving etelcalcetide [2] [5].
- **Conversion Dosing:** When switching from cinacalcet to etelcalcetide, the **ESCORT trial** provided real-world data. For patients previously on a mean cinacalcet dose of ~45 mg/day, the average effective etelcalcetide dose after 24 weeks was approximately **6 mg per hemodialysis session** [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Amgen Presents Detailed Data Comparing Etelcalcetide ... [amgen.com]
2. Etelcalcetide Versus Cinacalcet in Hemodialysis Patients ... [pmc.ncbi.nlm.nih.gov]
3. Effect of switching from cinacalcet to etelcalcetide on secondary hyperparathyroidism in patients undergoing hemodialysis: an ESCORT trial | Renal Replacement Therapy | Full Text [rrtjournal.biomedcentral.com]
4. Cinacalcet - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
5. Calcitriol, Etelcalcetide, and Paricalcitol Injections [aetna.com]

To cite this document: Smolecule. [Etelcalcetide head-to-head trial cinacalcet]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527487#etelcalcetide-head-to-head-trial-cinacalcet>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)